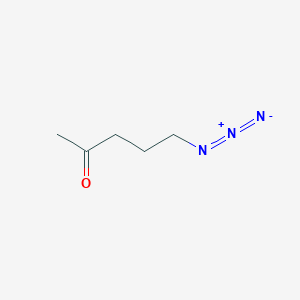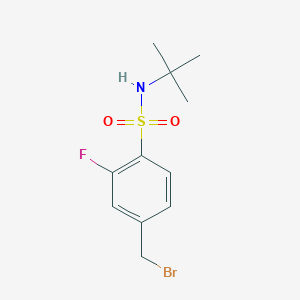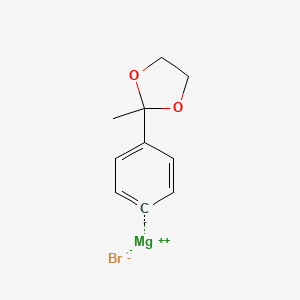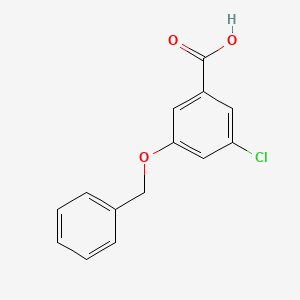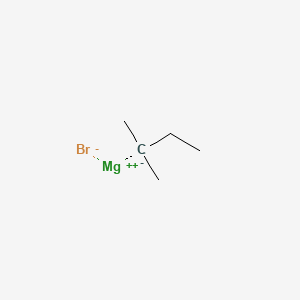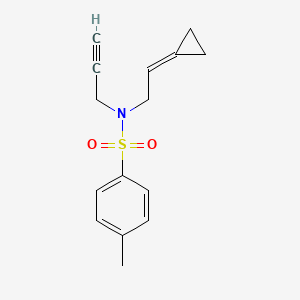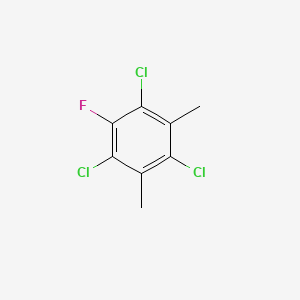
5-Fluoro-2,4,6-trichloro-m-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,4,6-trichloro-m-xylene (5F2MX) is an organic compound belonging to the class of aromatic compounds known as xylenes. It is a colorless liquid with a sweet, chloroform-like odor. 5F2MX is used as a reagent in organic synthesis, and also as a solvent for dyes, resins, and waxes. In addition, 5F2MX is used in the production of pharmaceuticals, agrochemicals, and many other industrial chemicals. It is also used in the synthesis of various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,4,6-trichloro-m-xylene has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorine substitution on the properties of aromatic compounds. It has also been used in studies of the reactivity of aromatic compounds towards electrophiles, and in studies of the mechanism of peroxide decomposition. 5-Fluoro-2,4,6-trichloro-m-xylene has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,4,6-trichloro-m-xylene is not well understood. However, it is believed that the presence of the fluorine atom in the compound increases the electron density of the aromatic ring, making it more reactive towards electrophiles. This increased reactivity results in the formation of various products, depending on the nature of the electrophile.
Biochemical and Physiological Effects
5-Fluoro-2,4,6-trichloro-m-xylene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-2,4,6-trichloro-m-xylene is a useful reagent for organic synthesis in the laboratory. It is relatively non-toxic and has a low boiling point, making it easy to handle and store. However, it is also highly reactive and can react with many other compounds, making it difficult to control the reaction conditions. Furthermore, the presence of the fluorine atom can make the compound difficult to purify.
Zukünftige Richtungen
Due to its reactivity and versatility, 5-Fluoro-2,4,6-trichloro-m-xylene has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of new fluorinated compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research is needed to understand the mechanism of action of 5-Fluoro-2,4,6-trichloro-m-xylene and its effects on biochemical and physiological processes.
Synthesemethoden
5-Fluoro-2,4,6-trichloro-m-xylene is produced by a two-stage process. The first stage involves the reaction of chlorobenzene with chlorine gas in the presence of a catalyst. This reaction produces 2,4,6-trichlorobenzene. In the second stage, the 2,4,6-trichlorobenzene is reacted with sodium fluoride and sulfuric acid to produce 5-Fluoro-2,4,6-trichloro-m-xylene.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-fluoro-4,6-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQURZKNHVWSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)F)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

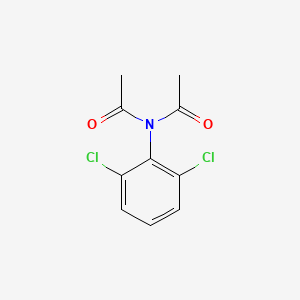



![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
